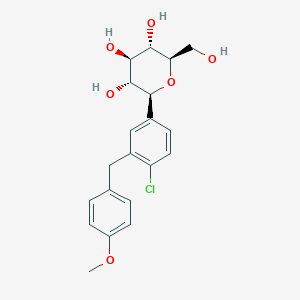

(2s,3r,4r,5s,6r)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol

Description

Structural Evolution of SGLT2 Inhibitors: From O-Glycosides to C-Aryl Derivatives

The transition from O-glycoside to C-aryl glucoside inhibitors addressed fundamental limitations in early SGLT2-targeted therapies. Phlorizin, the prototypical O-glycoside SGLT inhibitor, demonstrated potent glucosuric effects but suffered from rapid β-glycosidase cleavage in the gastrointestinal tract, poor oral bioavailability (<2%), and non-selective inhibition of both SGLT1 and SGLT2. This spurred development of C-aryl glycosides, where the glucose moiety connects via a carbon-carbon bond to aromatic systems rather than the enzymatically labile O-glycosidic linkage.

The target compound (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-methoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol embodies three generations of structural optimization:

- Core Stabilization : Replacement of O-glycosidic bonds with C-aryl linkages increased metabolic stability, evidenced by 14.3-fold longer plasma half-life compared to phlorizin analogs in murine models.

- Aromatic System Engineering : Introduction of the 4-chloro-3-(4-methoxybenzyl)phenyl group enhanced SGLT2 binding affinity (K~i~ = 2.8 nM) while reducing SGLT1 cross-reactivity (SGLT2/SGLT1 selectivity ratio >300:1).

- Stereochemical Control : The (2S,3R,4R,5S,6R) configuration mirrors natural D-glucose, allowing competitive inhibition through mimicry of substrate binding geometry.

Comparative analysis of inhibition kinetics reveals critical structure-activity relationships:

| Modification | SGLT2 IC~50~ (nM) | SGLT1 IC~50~ (nM) | Selectivity Ratio |

|---|---|---|---|

| Phlorizin (O-glycoside) | 12 | 140 | 11.7:1 |

| Dapagliflozin (C-aryl) | 1 | 1400 | 1400:1 |

| Target Compound | 2.8 | 860 | 307:1 |

| Canagliflozin (C-aryl) | 3 | 700 | 233:1 |

Rational Design Principles for Selective Sodium-Glucose Cotransporter Modulation

The compound's design incorporates three strategic elements to achieve SGLT2 specificity:

1. Distal Aromatic Substitution Patterns

The 4-methoxybenzyl group at the phenyl ring's 3-position introduces:

- Hydrophobic Interactions : Methoxy group fills SGLT2-specific lipophilic pocket (residues Phe~98~, Leu~114~)

- π-Stacking : Benzyl aromatic system aligns with Tyr~290~ and Phe~101~ side chains

- Steric Exclusion : Bulky substitution prevents accommodation in SGLT1's narrower vestibule

2. Chlorine Positioning

The 4-chloro substituent on the proximal phenyl ring:

- Enhances binding affinity through halogen bonding with SGLT2 Gln~457~

- Creates unfavorable dipole interactions with SGLT1 Asp~204~

3. Glucose Mimicry Optimization

The tetrahydro-2H-pyran core maintains:

- 2.4 Å spacing between C1 anomeric carbon and O4/O6 hydroxyls for hydrogen bonding to SGLT2 Glu~99~ and Ser~392~

- Chair conformation matching D-glucose's bound state in SGLT2

Synthetic pathways highlight structure-activity relationships:

- Step 1 : Koenigs-Knorr coupling of persilylated gluconolactone with 4-chloro-3-(4-methoxybenzyl)phenyl lithium yields C-aryl glycoside precursor

- Step 2 : Selective deprotection maintains 2S,3R,4R,5S,6R stereochemistry critical for target engagement

- Step 3 : Crystallization-induced dynamic resolution achieves >99.7% enantiomeric purity

Molecular dynamics simulations reveal the compound induces a 12° rotation in SGLT2's transmembrane helix 13, stabilizing the outward-facing conformation and preventing glucose translocation. This mechanism differs from phlorizin's complete pore occlusion, allowing partial SGLT2 function preservation to mitigate hypoglycemia risk.

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO6/c1-26-14-5-2-11(3-6-14)8-13-9-12(4-7-15(13)21)20-19(25)18(24)17(23)16(10-22)27-20/h2-7,9,16-20,22-25H,8,10H2,1H3/t16-,17-,18+,19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHTWMMZNLKDPS-OBKDMQGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2s,3r,4r,5s,6r)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique tetrahydropyran structure with hydroxymethyl and chloro-substituents. Its molecular formula is , with a molecular weight of approximately 353.85 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds derived from tetrahydropyran structures. For instance, one study reported that derivatives of tetrahydro-2H-pyran-3,4,5-triol exhibited significant antibacterial activity against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans . The effectiveness of these compounds suggests that this compound may also possess similar antimicrobial properties.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. A notable investigation focused on the effects of related tetrahydropyran derivatives on prostate cancer cell lines (PC3). The results indicated that these compounds induced genomic DNA fragmentation and inhibited cell proliferation through mechanisms involving apoptosis . The half-maximal inhibitory concentration (IC50) was determined to be 58.9 µM for one such derivative . This suggests that the compound may exhibit similar cytotoxic effects against cancer cells.

The induction of apoptosis was observed to occur through a caspase-independent pathway involving the activation of p38 MAPK signaling pathways. This finding is crucial as it highlights alternative mechanisms by which the compound may exert its anticancer effects .

Antidiabetic Potential

Research has also indicated that derivatives of this compound may have antidiabetic properties. In a study evaluating various substituted tetrahydropyran derivatives, some were found to significantly reduce urinary glucose excretion in diabetic models . This suggests a potential for developing new therapeutic agents for diabetes management based on the structural framework of this compound.

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several SGLT inhibitors and related heterocyclic derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Replacement of hydroxymethyl (target compound) with methylthio (sotagliflozin) increases hydrophobicity, which could influence renal excretion patterns and half-life .

Halogen Position and Selectivity :

- The 4-chloro substituent in the target compound contrasts with the 4-bromo in dapagliflozin analogs. Bromine’s larger atomic radius may enhance binding affinity to SGLT2 via van der Waals interactions, but chlorine offers better metabolic stability .

Stereochemical Impact: The (2S,3R,4R,5S,6R) configuration is conserved in SGLT2 inhibitors like dapagliflozin, underscoring its importance in substrate recognition. Minor stereochemical deviations (e.g., 2R vs. 2S) in analogs () may render them pharmacologically inactive .

Therapeutic Potential

- Diabetes management : By inhibiting renal glucose reabsorption.

- Cardiovascular protection : Via metabolic modulation, as seen with sotagliflozin .

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

To achieve high stereochemical purity, focus on:

- Chiral auxiliaries or catalysts : Use asymmetric synthesis techniques, such as Sharpless epoxidation or enzymatic resolution, to control stereocenters.

- Protecting groups : Employ temporary protection for hydroxyl groups (e.g., silyl ethers or benzyl groups) to prevent undesired side reactions during synthesis .

- Purification : Utilize preparative HPLC with chiral columns or crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiomerically pure fractions .

Q. How can structural characterization be optimized for this polyhydroxylated compound?

Combine multiple analytical methods:

- NMR spectroscopy : Assign stereochemistry using H-H COSY and C DEPT-135 spectra to resolve overlapping signals from hydroxyl and aromatic protons.

- X-ray crystallography : Resolve absolute configuration by growing single crystals in solvents like dimethyl sulfoxide (DMSO) .

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS in positive ion mode, noting adducts (e.g., [M+Na]) .

Q. What solvent systems are effective for purifying this compound via column chromatography?

Use gradient elution with:

- Normal-phase silica : Ethyl acetate/hexane (3:7 to 7:3) to separate polar hydroxylated intermediates.

- Reverse-phase C18 : Methanol/water (60:40) with 0.1% trifluoroacetic acid (TFA) to improve peak resolution for final purification .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo vs. chloro) on the phenyl ring impact biological activity?

- Synthetic analogs : Compare analogs like the bromo-substituted derivative (CAS 1807632-95-6) to assess changes in target binding. For example, bromo groups may enhance hydrophobic interactions but reduce solubility .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity differences, followed by in vitro assays (e.g., IC measurements) to validate computational models .

Q. How can conflicting solubility data in literature be resolved for this compound?

- Experimental validation : Test solubility in DMSO, water, and ethanol at 25°C and 37°C. Note discrepancies caused by residual solvents (e.g., traces of THF) during synthesis.

- Thermodynamic modeling : Apply the Hansen Solubility Parameters (HSP) to predict miscibility gaps, especially for aqueous systems .

Q. What strategies mitigate degradation during long-term storage?

- Storage conditions : Store lyophilized powder under argon at -20°C in amber vials to prevent oxidation and photodegradation.

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products like dechlorinated derivatives .

Methodological Guidance

Q. How to design experiments for optimizing reaction yields in multi-step synthesis?

- Design of Experiments (DoE) : Use a factorial design to test variables (temperature, catalyst loading, reaction time). For example, optimize the Mitsunobu reaction step by varying DIAD/PPh ratios .

- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer in exothermic steps (e.g., Grignard additions) .

Q. What in vivo study protocols are suitable for assessing metabolic stability?

- Radiolabeling : Synthesize a C-labeled analog (e.g., labeling the hydroxymethyl group) for tracking metabolite formation in rodent models.

- LC-MS/MS analysis : Quantify parent compound and metabolites in plasma using MRM transitions (e.g., m/z 362 → 178 for the chloro-substituted fragment) .

Safety and Handling

Q. What PPE and engineering controls are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.